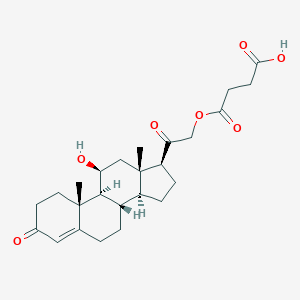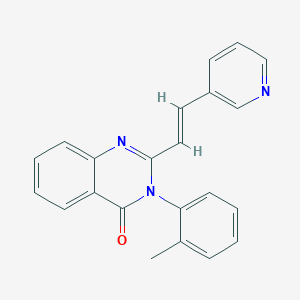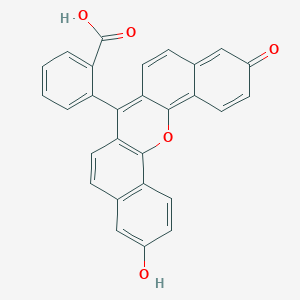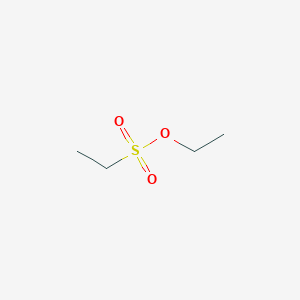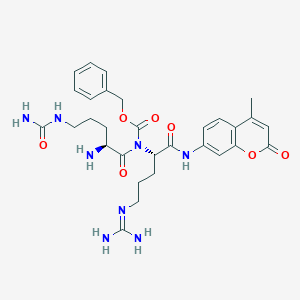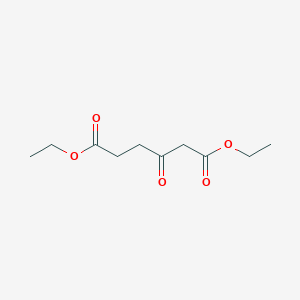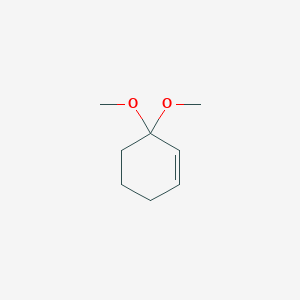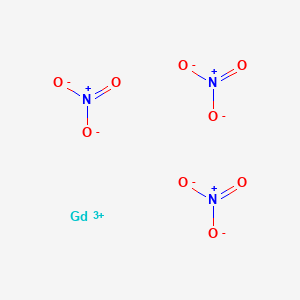
硝酸ガドリニウム(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Gadolinium trinitrate is a useful research compound. Its molecular formula is GdHNO3 and its molecular weight is 220.3 g/mol. The purity is usually 95%.
The exact mass of the compound Gadolinium trinitrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Gadolinium trinitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadolinium trinitrate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
磁気共鳴画像法(MRI)造影剤
硝酸ガドリニウム(III)は、磁気共鳴画像法(MRI)の造影剤として、医療分野で広く使用されています . その3価の陽イオン(Gd3+)の特性により、患者に静脈内投与されるキレート剤の中心イオンとして適しています . これにより、MRIスキャンにおける体内構造の可視性が向上します .
薬物動態と毒性に関する研究
科学研究により、ガドリニウムは暴露後も長い間組織に保持されることが明らかになっています . これにより、ヒトと動物におけるガドリニウムの薬物動態と毒性に関する研究が進められました . ガドリニウムやGBCAの分布と排泄、およびそれらの潜在的な保持を理解することは重要です .
腎性全身性線維症に関する研究
ガドリニウム系造影剤(GBCA)は、腎機能が低下した患者に見られる腎性全身性線維症と呼ばれる疾患と関連付けられています . この分野の研究は、この疾患を理解し、予防策を開発することを目的としています .
環境と健康への影響に関する研究
作用機序
Target of Action
Gadolinium trinitrate, also known as Gadolinium nitrate, is primarily used as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties . It targets the hydrogen protons in the body, which are abundant due to high fat and water content . In a recent study, it was found that gadolinium-based nanoparticles were used for ultra-sensitive tracking of the tumor targeting receptor of TfR1 .
Mode of Action
The mode of action of Gadolinium trinitrate involves the interaction with its targets, leading to changes that enhance the contrast in MRI scans . Gadolinium creates a high magnetic moment which results in shortening of the T1 and T2 relaxation times of surrounding hydrogen protons, resulting in increased signal and improved contrast on MRI scans .
Biochemical Pathways
It is known that gadolinium competes with calcium due to their similar size . This competition can lead to changes in calcium-dependent proteins and other cellular processes . More research is needed to fully understand the biochemical pathways affected by Gadolinium trinitrate.
Pharmacokinetics
The pharmacokinetics of Gadolinium trinitrate involves its distribution and excretion, which are pivotal to understanding its potential retention . It has been well studied in humans and animals, with a particular focus on potential toxicities associated with multiple administrations of gadolinium-based contrast agents . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Gadolinium trinitrate. For instance, temperature has been shown to have a strong influence on the bioaccumulation of gadolinium . Moreover, the presence of other ions in the environment, such as calcium, can affect the action of gadolinium due to their competitive interaction
Safety and Hazards
Gadolinium trinitrate should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
Gadolinium toxicity, termed gadolinium deposition disease (GDD), has been identified and is being studied. Young and middle-aged White women of central European genetic origin are the most affected. The most common symptoms are fatigue, brain fog, skin pain, skin discoloration, bone pain, muscle fasciculations, and pins and needles . Future directions of disease detection and treatment are being discussed .
生化学分析
Cellular Effects
The cytotoxic effects of Gadolinium (III) ions, which would be present in Gadolinium trinitrate, have been evaluated in various cell lines . These studies found that Gadolinium (III) ions can affect cellular motility, adherence, and chromatin structure
Molecular Mechanism
It’s known that Gadolinium (III) ions can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
特性
| { "Design of the Synthesis Pathway": "The synthesis of Gadolinium trinitrate involves the reaction between Gadolinium oxide and nitric acid.", "Starting Materials": [ "Gadolinium oxide", "Nitric acid" ], "Reaction": [ "Add Gadolinium oxide to nitric acid slowly while stirring.", "Heat the mixture to 60-70°C and continue stirring for 1-2 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with distilled water and dry it at 60°C.", "The resulting product is Gadolinium trinitrate." ] } | |
CAS番号 |
10168-81-7 |
分子式 |
GdHNO3 |
分子量 |
220.3 g/mol |
IUPAC名 |
gadolinium;nitric acid |
InChI |
InChI=1S/Gd.HNO3/c;2-1(3)4/h;(H,2,3,4) |
InChIキー |
XKJJKZIBLKQSLH-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Gd+3] |
正規SMILES |
[N+](=O)(O)[O-].[Gd] |
| 10168-81-7 | |
ピクトグラム |
Oxidizer; Corrosive; Irritant; Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




A: Gadolinium possesses a high neutron absorption cross-section, making it an effective neutron poison. [, ] This property allows gadolinium nitrate to rapidly decrease the number of neutrons available for fission, effectively controlling reactor reactivity and enabling safe shutdown. [, ]
A: In certain reactor designs, a concentrated solution of gadolinium nitrate hexahydrate is directly injected into the heavy water moderator. This injection acts as a supplementary shutdown system and aids in reactivity control. []
A: Yes, studies have shown that gadolinium nitrate solutions decompose at temperatures of 300°F (149°C) and above, forming a white precipitate. [] This thermal instability makes it unsuitable for use as a soluble poison in high-temperature, water-moderated reactors.
A: Following a shutdown event involving gadolinium nitrate injection, the solution, now at a concentration of approximately 0.001M, undergoes deionization. This purification process is typically achieved by recirculating the solution through mixed-bed ion exchange resins before reactor operation resumes. []
A: Yes, criticality experiments have been conducted using gadolinium nitrate as a neutron poison in water-moderated lattices containing various fuel types. These include low-enriched uranium dioxide (UO2) fuel rods with enrichments of 2.35 wt% and 4.31 wt% uranium-235 (235U) and mixed oxide (MOX) fuel rods containing plutonium dioxide (PuO2) and UO2. [, ]
A: Gadolinium nitrate was used to reduce neutron multiplication within the Chernobyl reactor debris. While initially successful, the use of gadolinium presents potential risks due to its positive reactivity feedback characteristics at higher energies. [] This means that as the temperature rises, gadolinium's ability to absorb neutrons decreases, potentially leading to an uncontrolled energy release in case of re-criticality.
A: Experts have raised concerns about the long-term stability of the Chernobyl sarcophagus due to the presence of gadolinium nitrate. The compound's positive feedback characteristics, coupled with water intrusion and potential over-moderation of the debris, could lead to criticality with positive feedback, increasing the risk of an uncontrolled energy release. []
A: The most common hydrate form of gadolinium nitrate is gadolinium(III) nitrate hexahydrate, with the molecular formula Gd(NO3)3·6H2O and a molecular weight of 451.25 g/mol. []
A: Spectroscopic studies, including Raman and infrared spectroscopy, have provided insights into the coordination chemistry of gadolinium nitrate in aqueous solutions. Research suggests that the predominant species in solutions with a nitrate-to-gadolinium ratio less than 2 is Gd(NO3)2+. [] At higher ratios, species with higher nitrate coordination become more significant.
A: The crystal structure of gadolinium nitrate pentahydrate consists of [Gd(NO3)3(H2O)4] units with the fifth water molecule present as crystal water. [] These units can form various structures depending on the presence of other ions or molecules in the crystal lattice.
A: Thermal analysis techniques like thermogravimetry-differential thermal analysis (TGA-DTA) have been used to study the thermal decomposition of gadolinium nitrate. [] The decomposition process involves several steps and can be influenced by factors like heating rate and surrounding atmosphere.
A: Gadolinium nitrate serves as a precursor in various materials synthesis processes. It is used to create materials like gadolinium oxide (Gd2O3) nanoparticles, [] gadolinium aluminate (GdAlO3) nanoparticles, [, ] and gadolinium-doped ceria (GDC) powders for applications like photocatalysis and solid oxide fuel cells (SOFCs). [, , ]
A: Gd2O3 nanoparticles have been successfully synthesized using gadolinium nitrate as a precursor through a reaction with ethylamine. [] This method allows for control over particle size and morphology, crucial factors influencing the material's photocatalytic properties.
A: Microwave-assisted synthesis techniques utilize gadolinium nitrate to create nickel-coated GDC powders. [] The process involves reacting cerium nitrate and gadolinium nitrate with urea under microwave radiation to form gadolinium cerium oxycarbonate hydrate precipitates. Subsequent microwave reactions with nickel chloride and urea form nickel coatings on the particles.
A: Corrosion of stainless steel components, particularly Type 304L stainless steel conductivity probes, has been observed in systems containing gadolinium nitrate solutions. [, ] The alternating voltage applied to the probes, combined with the presence of chloride ions and low pH, are thought to contribute to the corrosion process.
A: Research suggests that nickel-based alloys, such as Hastelloy G30, Hastelloy C22, and Inconel 625, exhibit higher susceptibility to corrosion in gadolinium nitrate solutions compared to Type 304L stainless steel. [] While Type 316 stainless steel shows comparable behavior to 304L, further research is necessary to identify materials with superior corrosion resistance in these environments.
A: Density measurements provide a convenient method for determining the concentration of gadolinium nitrate solutions. A correlation between density and concentration, typically over a specific temperature range, is established and used to estimate the concentration based on the measured density. []
ANone: Various techniques are used to characterize materials derived from gadolinium nitrate, including:
- X-ray diffraction (XRD): To determine the crystal structure and phase purity of materials like Gd2O3 and GdAlO3 nanoparticles. [, ]
- Scanning electron microscopy (SEM): To examine the morphology and particle size of synthesized materials. [, ]
- Transmission electron microscopy (TEM): Provides high-resolution imaging for analyzing particle size and morphology, even at the nanoscale. [, ]
- Fourier-transform infrared (FT-IR) spectroscopy: Used to identify functional groups and chemical bonds present in the synthesized materials. []
- UV-Vis spectroscopy: Helps determine the optical properties, such as band gap energy, of materials like GdAlO3. []
A: Toxicity studies on gadolinium nitrate have shown it to be a severe skin irritant in rabbits. [] While no sensitization potential was observed in guinea pigs, the compound is considered an irritant to rabbit eyes. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


